molecular formula C18H17ClFN7O B2611278 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 1798488-25-1

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B2611278
CAS No.: 1798488-25-1
M. Wt: 401.83
InChI Key: BBWPKUYOGDARKQ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a triazole ring, a pyrimidine ring, a piperazine ring, and a substituted ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a condensation reaction between a β-diketone and an amidine.

    Coupling of the Triazole and Pyrimidine Rings: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to link the triazole and pyrimidine rings.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving ethylenediamine and a dihalide.

    Final Coupling and Substitution: The final step involves coupling the piperazine ring with the substituted ethanone moiety using a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the design of new drugs, particularly for its potential antifungal, antibacterial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular processes and pathways.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cytochrome P450 and receptors such as G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone
  • 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenyl)ethanone
  • 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-bromophenyl)ethanone

Uniqueness

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents, which enhance its biological activity and selectivity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable scaffold for drug design.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O/c19-14-2-1-3-15(20)13(14)8-18(28)26-6-4-25(5-7-26)16-9-17(23-11-22-16)27-12-21-10-24-27/h1-3,9-12H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWPKUYOGDARKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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